Trimethyl[4-[(trimethylsilyl)oxy]-1-butynyl]silane
Overview
Description
Trimethyl[4-[(trimethylsilyl)oxy]-1-butynyl]silane is an organosilicon compound characterized by the presence of trimethylsilyl groups. These groups are known for their chemical inertness and large molecular volume, making them useful in various applications . The compound is not naturally occurring and is typically synthesized for specific industrial and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[4-[(trimethylsilyl)oxy]-1-butynyl]silane generally involves the reaction of trimethylsilyl chloride with an appropriate alkyne under controlled conditions. The reaction is typically carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Trimethyl[4-[(trimethylsilyl)oxy]-1-butynyl]silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields silanols, while reduction can produce simpler silanes .
Scientific Research Applications
Trimethyl[4-[(trimethylsilyl)oxy]-1-butynyl]silane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is used in the modification of biomolecules to enhance their stability and reactivity.
Medicine: It is explored for its potential in drug delivery systems due to its ability to form stable complexes with various drugs.
Mechanism of Action
The mechanism by which Trimethyl[4-[(trimethylsilyl)oxy]-1-butynyl]silane exerts its effects involves the interaction of its trimethylsilyl groups with various molecular targets. These interactions can stabilize reactive intermediates, facilitate the formation of new bonds, and protect sensitive functional groups during chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Tris(trimethylsilyl)silane: Known for its use as a radical reducing agent.
Trimethylsilyl chloride: Commonly used as a silylating agent.
Trimethylsilanol: Used in the synthesis of siloxanes and other silicon-based compounds.
Uniqueness
Trimethyl[4-[(trimethylsilyl)oxy]-1-butynyl]silane is unique due to its specific structure, which combines the properties of trimethylsilyl groups with an alkyne moiety. This combination allows it to participate in a wide range of chemical reactions and makes it particularly useful in the synthesis of complex organic molecules .
Properties
IUPAC Name |
trimethyl(4-trimethylsilylbut-3-ynoxy)silane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22OSi2/c1-12(2,3)10-8-7-9-11-13(4,5)6/h7,9H2,1-6H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNCJAUSXECJXHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CCCO[Si](C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22OSi2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.45 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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